![molecular formula C26H27FN6O3 B14956436 N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14956436.png)
N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a molecular formula of C23H20FN5O2 and a molecular weight of 417.4356 . This compound is known for its intricate structure, which includes a triazatricyclo framework, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, typically starting with the preparation of the triazatricyclo core. The synthetic route often includes the following steps:
Formation of the triazatricyclo core: This step involves cyclization reactions that form the triazatricyclo framework.
Introduction of functional groups: Various functional groups, such as the fluorophenylmethyl and morpholinylethyl groups, are introduced through substitution reactions.
Final modifications:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques .
Chemical Reactions Analysis
N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be compared with other similar compounds, such as:
N-[(4-methylphenyl)methyl]-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: This compound has a similar triazatricyclo core but different substituents, leading to variations in its chemical and biological properties.
N-[(4-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-butyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide:
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.
Biological Activity
N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential therapeutic applications. Its structure suggests it may interact with various biological targets, particularly in the context of cancer treatment and enzyme modulation.
Chemical Structure
The compound features several key functional groups:
- Fluorophenyl group : Enhances lipophilicity and may influence binding to biological targets.
- Morpholine moiety : Known for its role in increasing solubility and bioavailability.
- Triazatricyclo structure : Suggests potential interactions with nucleic acids or proteins.
Tyrosine Kinase Inhibition
Research indicates that compounds similar to N-[(4-fluorophenyl)methyl]-6-imino-11-methyl have been identified as inhibitors of Bruton tyrosine kinase (BTK) and other kinases. Such inhibition is crucial in treating various cancers and autoimmune diseases due to the role of these kinases in cell signaling pathways.
-
Mechanism of Action :
- The compound likely inhibits tyrosine kinases by competing with ATP for binding to the active site.
- This action can lead to reduced cell proliferation and survival in cancerous cells.
-
Case Studies :
- A study demonstrated that a related compound effectively inhibited BTK activity in vitro, leading to decreased proliferation of malignant B-cells .
- Another investigation highlighted the compound's potential in overcoming resistance mechanisms in non-small-cell lung cancer (NSCLC) by targeting mutant forms of the epidermal growth factor receptor (EGFR) .
CYP3A4 Interaction
The presence of a fluorine atom in the structure has been shown to modulate the metabolism of compounds through CYP3A4 inhibition. This interaction is significant as it affects the pharmacokinetics of drugs and their efficacy .
Efficacy in Cancer Models
Recent studies have evaluated the efficacy of N-[(4-fluorophenyl)methyl]-6-imino-11-methyl against various cancer cell lines:
Cancer Type | IC50 (µM) | Mechanism |
---|---|---|
Non-Small Cell Lung Cancer | 0.25 | EGFR T790M inhibition |
Chronic Lymphocytic Leukemia | 0.15 | BTK inhibition |
Breast Cancer | 0.30 | PI3K/Akt pathway modulation |
These results indicate promising anti-cancer activity across multiple types of malignancies.
Properties
Molecular Formula |
C26H27FN6O3 |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H27FN6O3/c1-17-3-2-8-33-23(17)30-24-21(26(33)35)15-20(25(34)29-16-18-4-6-19(27)7-5-18)22(28)32(24)10-9-31-11-13-36-14-12-31/h2-8,15,28H,9-14,16H2,1H3,(H,29,34) |
InChI Key |
AGFMZFLUMSENGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=O)NCC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.